molecular formula C17H24N6O3 B14039199 Methyltetrazine-amino-PEG2-amine

Methyltetrazine-amino-PEG2-amine

Cat. No.: B14039199
M. Wt: 360.4 g/mol
InChI Key: WLHKQCVGPIDMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Tetrazine-Based Conjugation Platforms

The journey of tetrazine chemistry began with the recognition of 1,2,4,5-tetrazines as exceptional dienes in inverse electron-demand Diels-Alder (IEDDA) reactions. Early work by Blackman et al. demonstrated that s-tetrazines could achieve remarkable reaction rates (k₂ ≈ 2000 M⁻¹s⁻¹) with trans-cyclooctene derivatives in biological environments. This foundational discovery established tetrazines as premier bioorthogonal handles, but initial derivatives suffered from limited stability in physiological conditions.

The introduction of methyl-substituted tetrazines marked a turning point. Computational studies revealed that methyl groups induce favorable distortion in the tetrazine ring through intramolecular N-N repulsion, accelerating cycloaddition kinetics without compromising stability. This electronic modulation, combined with steric protection of the reactive diene, addressed the historical trade-off between reactivity and stability that plagued early tetrazine derivatives.

Modern synthetic approaches now enable precise control over tetrazine electronics through substituent engineering. The methyltetrazine moiety in this compound represents an optimized balance – the electron-donating methyl group increases diene electron density while maintaining sufficient aromatic character for stability. This strategic modification has expanded tetrazine applications from simple labeling to complex in vivo pretargeting strategies.

Role of PEG Spacers in Enhancing Bioconjugation Efficiency

The incorporation of PEG spacers addresses three critical challenges in tetrazine-based bioconjugation:

Steric Accessibility:
The flexible ethylene glycol chains in the PEG2 spacer create a 16.4 Å molecular bridge between the tetrazine and target molecule. This spatial separation minimizes steric interference during IEDDA reactions, particularly when conjugating to buried epitopes or within dense biomolecular assemblies. Studies using PEG-functionalized polypept(o)ides demonstrate that even short PEG spacers improve reaction kinetics by 40-60% compared to direct conjugation.

Solubility Enhancement:
The PEG2 unit contributes significant hydrophilicity (calculated LogP = -1.2), enabling aqueous compatibility for reactions in biological matrices. This property proves crucial when working with hydrophobic targets or organic-soluble payloads, maintaining reagent solubility without requiring co-solvents that might denature biomolecules.

Conformational Flexibility:
Molecular dynamics simulations reveal that the ethoxy linkages in the PEG2 spacer permit 180° bond rotation, allowing the tetrazine group to sample multiple orientations relative to the conjugation target. This dynamic behavior increases the probability of productive collisions with dienophile partners, particularly important in heterogeneous reaction environments like cell surfaces or hydrogel matrices.

Property PEG2 Spacer Contribution Impact on Bioconjugation
Hydration Shell 12-14 water molecules per EO unit Prevents aggregation of conjugates
Radius of Gyration 8.2 Å Optimal reach for epitope access
Torsional Flexibility 3.8 kcal/mol barrier Enables conformational adaptation
Hydrodynamic Volume 0.83 nm³ Reduces renal clearance

Table 1: Key physicochemical properties of the PEG2 spacer in this compound and their bioconjugation impacts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24N6O3

Molecular Weight

360.4 g/mol

IUPAC Name

3-[2-(2-aminoethoxy)ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C17H24N6O3/c1-13-20-22-17(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-25-10-11-26-9-7-18/h2-5H,6-12,18H2,1H3,(H,19,24)

InChI Key

WLHKQCVGPIDMFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCN

Origin of Product

United States

Preparation Methods

Key Steps:

  • Methyltetrazine Synthesis :

    • The methyltetrazine core is synthesized via cyclocondensation of nitriles with hydrazine derivatives under acidic conditions.
    • Reagents : Acetonitrile, hydrazine hydrate, and trifluoroacetic acid (TFA).
    • Conditions : 60°C, 12-hour reaction time under nitrogen atmosphere.
  • PEG₂-Amine Activation :

    • The PEG₂-amine linker (NH₂-PEG₂-CH₂CH₂NH₂) is activated using N-hydroxysuccinimide (NHS) ester chemistry to enhance reactivity.
    • Reagents : N,N'-Diisopropylcarbodiimide (DIC), NHS.
    • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
  • Conjugation :

    • The activated PEG₂-amine reacts with the methyltetrazine carboxylic acid derivative to form a stable amide bond.
    • Molar Ratio : 1:1.2 (methyltetrazine:PEG₂-amine).
    • Conditions : Room temperature, 24-hour reaction time, pH 7.4 phosphate buffer.

Purification and Characterization

Post-synthesis purification ensures >95% chemical purity, critical for biomedical applications.

Step Method Conditions Outcome
Crude Purification Liquid-Liquid Extraction Ethyl acetate/water (3:1 v/v) Removal of unreacted reagents
Final Purification Reverse-Phase HPLC C18 column, H₂O/CH₃CN + 0.1% TFA gradient Isolated yield: 65–72%
Characterization Mass Spectrometry ESI-MS ([M+H]⁺: m/z 361.2 observed) Confirms molecular weight

Industrial-Scale Production

For bulk synthesis, automated reactors optimize reproducibility:

Critical Parameters for Optimization

  • Temperature : Exceeding 25°C during conjugation risks tetrazine decomposition.
  • pH : Maintain neutrality (pH 7–8) to prevent PEG hydrolysis.
  • Moisture Control : Anhydrous conditions prevent NHS ester hydrolysis.

Comparative Data with Alternate Methods

Method Reaction Time Yield Purity Scalability
Classical NHS Ester 24 h 65% 95% Moderate
Microwave-Assisted 2 h 70% 97% High

Microwave-assisted synthesis reduces reaction time but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG2-amine undergoes various types of chemical reactions, including:

    Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable covalent bonds.

    Substitution Reactions: The amino group can participate in substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, activated esters, NHS esters, and carbonyl compounds. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions are stable covalent adducts that can be used in various applications, including bioconjugation and drug delivery.

Scientific Research Applications

Methyltetrazine-amino-PEG2-amine is a heterobifunctional polyethylene glycol (PEG) linker that combines a methyltetrazine group with an amino-PEG2-amine moiety. This compound is useful in a variety of applications, including bioconjugation, therapeutics, and surface engineering . The PEG chain enhances solubility, biocompatibility, and stability, while the amine group facilitates efficient linking with carboxyls and other groups . Methyltetrazine's bioorthogonality and rapid kinetics also make it suitable for live-cell applications .

Scientific Applications

Bioconjugation: this compound can link proteins, peptides, and other molecules through amine coupling, making it valuable in bioconjugation .

Drug Delivery: The compound can increase the solubility and circulation of therapeutic agents, enhancing drug delivery . PEGylation, the process of attaching PEG to molecules, minimizes protein adsorption and improves tissue compatibility .

Surface Modification: this compound can coat surfaces, creating hydrophilic, biocompatible layers on devices or particles .

Bioorthogonal Chemistry: Methyltetrazine is a small, live-cell compatible bioorthogonal tag that can be used in activity-based protein profiling . It allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe .

Key Features and Advantages

Amine Group: The amine group reacts quickly with carboxyls and other groups, ensuring efficient linking .

PEG Chain: The PEG chain improves solubility, reduces immune responses, and increases stability . It also enhances water solubility and prevents aggregation .

High Reactivity: The amine ensures strong and stable connections .

Versatile Applications: this compound is suitable for drug development, bioconjugation, and material science .

Biocompatibility: PEGylation minimizes protein adsorption and enhances tissue compatibility .

Antibody-mAb Conjugates

A study utilized a dual bridging linker with methyl tetrazine to create native mAb, Fab′, and Fc-conjugates. The linker incorporated two phenyl azide and one methyl tetrazine handle between two cysteine bridges of a protein upon their reduction and re-bridging. This enabled a ratio of two phenyl-N3 and one MeTz for each couple of accessible cysteine bridges . The results demonstrated that reduced disulfides of trastuzumab could be connected with each other via a dual bridging linker, with the four disulfides favorably re-bridged with only two linkers due to the improved speed of intramolecular reactions .

Radiolabeling

Tetrazines have been used for radiolabeling with gallium radionuclides for pretargeted imaging of PEGylated liposomes. A study synthesized and characterized a 68Ga-binding tetrazine (THP-tetrazine) for in vitro and in vivo evaluation. The components of the pretargeting system were examined in vitro and in vivo .

Therapeutic Peptides

PEGylation has been used to improve the pharmaceutical characteristics of therapeutic peptides. For example, peginesatide was approved in 2012 for the treatment of anemia associated with chronic kidney disease .

Bioorthogonal Labeling in Live Cells

Mechanism of Action

Methyltetrazine-amino-PEG2-amine exerts its effects through bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. The methyltetrazine group reacts with strained alkenes or alkynes to form stable covalent bonds, allowing for the selective labeling and modification of biomolecules without interfering with their biological functions . This mechanism is highly efficient and specific, making it ideal for applications in live-cell imaging and drug delivery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying PEG Chain Lengths

PEG chain length critically impacts physicochemical properties:

  • Shorter PEG chains (e.g., PEG2) are expected to offer moderate solubility and reduced hydrodynamic volume, favoring intracellular delivery.
Compound PEG Length Molecular Weight Solubility Key Applications Reference CAS
Methyltetrazine-amino-PEG2-amine* PEG2 ~300–350† Moderate Small-molecule conjugation Not explicitly listed
Methyltetrazine-PEG4-amine PEG4 470.95 High Antibody-drug conjugates (ADCs) 2752945-36-9
Methyltetrazine-PEG6-amine PEG6 ~600‡ Very high In vivo imaging 1802908-05-9

*Hypothetical properties inferred from analogues. †Estimated based on PEG2 backbone.

Derivatives with Different Functional Groups

Terminal functional groups dictate conjugation strategies:

Compound Functional Group Reactivity Profile Applications
This compound Amine (-NH2) Reacts with carboxylates, NHS esters Peptide/protein labeling
Methyltetrazine-PEG4-maleimide Maleimide Thiol-selective Cysteine-based bioconjugation
Methyltetrazine-PEG4-Acid Carboxylic acid Amide bond formation Surface functionalization

The amine-terminated variant offers broader compatibility with carbodiimide-mediated coupling, whereas maleimide derivatives excel in site-specific thiol conjugation .

Methylated vs. Non-Methylated Tetrazine Derivatives

Methyl substitution on the tetrazine ring modulates reactivity and stability:

  • Methyltetrazine derivatives: Exhibit slightly reduced reactivity compared to non-methylated tetrazines, improving stability in biological media while retaining sufficient kinetics for bioorthogonal labeling .
  • Tetrazine-amine (non-methylated): Higher reactivity but lower stability in aqueous environments, limiting in vivo utility .
Property This compound Tetrazine-PEG4-amine
Reaction rate with TCO Moderate High
Plasma stability >24 hours <12 hours
Solubility in PBS High (PEG2) High (PEG4)

Biological Activity

Introduction

Methyltetrazine-amino-PEG2-amine is a heterobifunctional polyethylene glycol (PEG) linker that incorporates a methyltetrazine group and an amino group, facilitating various bioorthogonal reactions. This compound is notable for its applications in bioconjugation, drug delivery, and imaging techniques due to its unique chemical properties and biological compatibility.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 3-[2-(2-aminoethoxy)ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide
  • Canonical SMILES : CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCN

Key Features

FeatureDescription
Methyltetrazine Group Reactive with carboxylic acids and activated esters via click chemistry.
Amino Group Reacts with carboxylic acids, activated NHS esters, and carbonyls.
PEG Linker Enhances solubility, reduces immune response, and improves biocompatibility.

This compound utilizes the inverse electron demand Diels-Alder (iEDDA) reaction to facilitate rapid and selective bioconjugation. This reaction allows for the formation of stable linkages between low-abundance biopolymers in complex biological environments. The kinetics of this reaction are exceptionally fast, making it suitable for applications in live-cell imaging and drug delivery systems .

Bioorthogonal Reactions

The bioorthogonal nature of the methyltetrazine group enables it to react selectively with strained alkenes such as trans-cyclooctene (TCO), allowing for efficient labeling and tracking of biomolecules within living organisms .

1. Drug Delivery Systems

This compound has been employed in the development of targeted drug delivery systems. The PEG component enhances the solubility and circulation time of therapeutic agents while minimizing immunogenic responses .

2. Imaging Techniques

The compound's ability to form stable conjugates with fluorescent markers has made it valuable in imaging applications. For instance, studies have shown that tetrazine derivatives can be used to label peptides for fluorescence microscopy and flow cytometry without significant toxicity .

3. Bioconjugation

The versatility of the methyltetrazine group allows for the conjugation of various biomolecules, including proteins and nucleic acids. This is particularly useful in creating antibody-drug conjugates (ADCs) that can deliver cytotoxic agents specifically to cancer cells .

Case Study 1: Fluorescent Labeling in Live Cells

In a study involving CHO-K1 cells overexpressing SSTR2, methyltetrazine derivatives were used to label peptide drugs. The fluorescence intensity was monitored before and after iEDDA cycloaddition, demonstrating successful internalization and reactivity without causing toxicity .

Case Study 2: Antibody Conjugation

Research highlighted the use of methyltetrazine as a bridging linker in antibody modification processes. This approach allowed for the creation of homogeneous antibody conjugates with precise payload ratios, enhancing therapeutic efficacy while maintaining specificity .

Q & A

Q. Characterization Methods :

  • LC-MS : Confirm molecular weight (e.g., expected [M+H]+ peak at ~375 Da) .
  • NMR : Verify PEG spacer integrity (e.g., δ 3.5–3.7 ppm for PEG protons) and tetrazine aromaticity (δ 8.5–9.5 ppm) .

What experimental parameters influence the stability of this compound, and how should it be stored for long-term use?

Basic
Critical Stability Factors :

  • Light Sensitivity : Tetrazine degrades under UV/visible light; store in amber vials .
  • Moisture : Hydrolysis of the amine group occurs in aqueous solutions; lyophilize and store at -20°C under inert gas (e.g., argon) .
  • Freeze-Thaw Cycles : Avoid repeated thawing; aliquot into single-use vials .

Methodological Tip : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf life .

How can this compound be applied in live-cell imaging, and what controls are necessary to minimize background noise?

Advanced
Experimental Design :

Labeling Protocol : Incubate cells with TCO-modified probes (e.g., TCO-PEG3-amine ), followed by this compound conjugates (1–10 µM, 37°C, 15–30 min) .

Controls :

  • Negative Control : Omit TCO probes to assess non-specific binding.
  • Competitive Inhibition : Pre-treat cells with excess free tetrazine to confirm specificity .

Data Analysis : Quantify fluorescence intensity using confocal microscopy and subtract background signals from negative controls .

What strategies resolve contradictions in reaction kinetics between methyltetrazine derivatives and hydrogen-substituted tetrazines?

Advanced
Kinetic Discrepancy : Hydrogen-substituted tetrazines exhibit faster iEDDA rates than methyltetrazines due to reduced steric hindrance .
Resolution Approaches :

Structural Optimization : Use shorter PEG spacers (e.g., PEG1 instead of PEG2) to improve reaction kinetics .

TCO Modification : Pair methyltetrazine with strained TCO derivatives (e.g., sTCO) to compensate for slower kinetics .

Computational Modeling : Perform DFT calculations to predict activation energies and guide reagent selection .

Validation : Compare second-order rate constants (k2) via stopped-flow spectroscopy under standardized conditions (pH 7.4, 25°C) .

How can researchers optimize the coupling efficiency of this compound to antibodies or proteins?

Advanced
Optimization Parameters :

  • pH Adjustment : Conduct reactions at pH 8.0–8.5 to enhance amine reactivity .
  • Molar Ratio : Use a 5:1 (reagent:protein) molar excess to maximize labeling without aggregation .
  • Post-Conjugation Purification : Remove unreacted tetrazine using centrifugal filters (e.g., 10 kDa cutoff) .

Troubleshooting : If efficiency is <70%, check for oxidation of the tetrazine ring (e.g., via UV-Vis absorbance at 520 nm) .

What are the limitations of this compound in vivo, and how can they be mitigated?

Advanced
Limitations :

  • Serum Stability : PEG spacers may attract opsonins, reducing circulation time .
  • Toxicity : Methyltetrazine accumulation in non-target tissues at high doses .

Q. Mitigation Strategies :

  • PEG Length Optimization : Use longer PEG chains (e.g., PEG4) for improved stealth properties .
  • Dose Escalation Studies : Determine maximum tolerated dose (MTD) in preclinical models .

How should researchers analyze conflicting data on the water solubility of this compound derivatives?

Advanced
Data Contradictions : Solubility varies with PEG length and tetrazine substitution patterns .
Resolution Workflow :

Empirical Testing : Measure solubility in PBS (pH 7.4) via nephelometry for each batch .

Structural Comparison : Compare with analogs like Tetrazine-PEG4-amine (CAS 2752945-36-9), which has higher solubility due to longer PEG chains .

Co-Solvent Systems : Use 10% DMSO in aqueous buffers to enhance solubility without denaturing biomolecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.